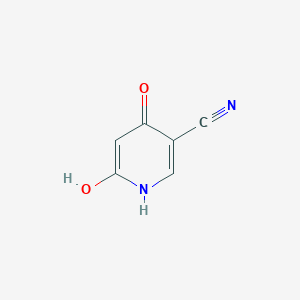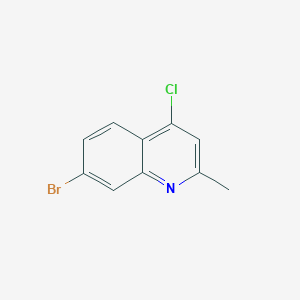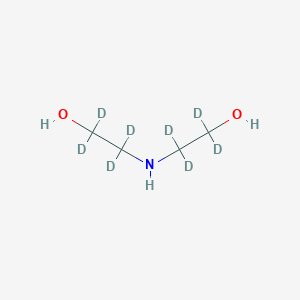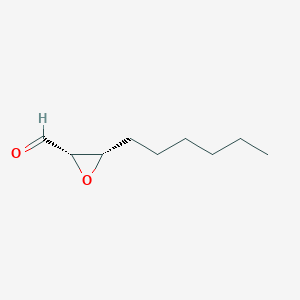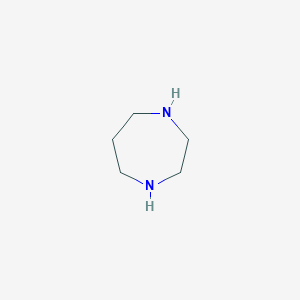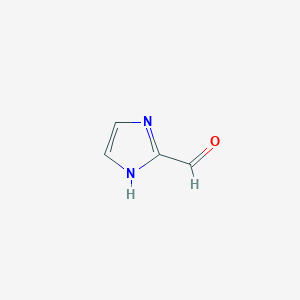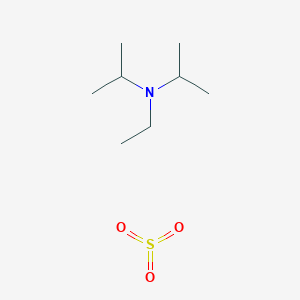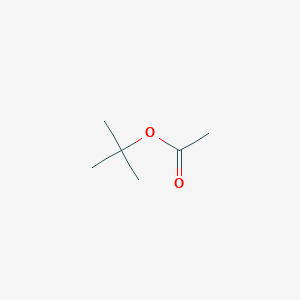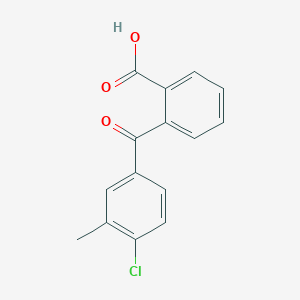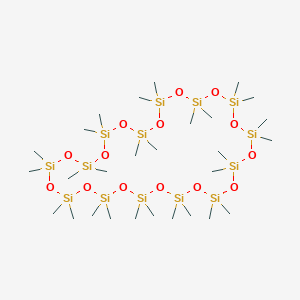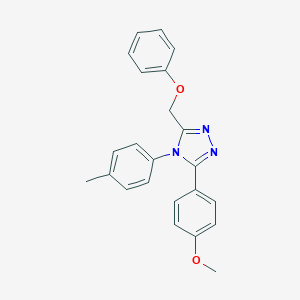
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a triazole compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wissenschaftliche Forschungsanwendungen
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has been widely studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and fungal infections. It has also been investigated for its potential use in material science, such as in the synthesis of metal-organic frameworks and polymers. Additionally, it has been studied for its potential use in agriculture as a fungicide and herbicide.
Wirkmechanismus
The mechanism of action of 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and receptors, including cytochrome P450 enzymes, monoamine oxidase, and adenosine receptors.
Biochemische Und Physiologische Effekte
Studies have shown that 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-fungal activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for various research applications. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-. One direction is the development of new drugs based on its pharmacological activities, particularly for the treatment of cancer, Alzheimer's disease, and fungal infections. Another direction is the investigation of its potential use in material science, such as in the synthesis of new polymers and metal-organic frameworks. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- involves a multi-step process that includes the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine, followed by the reaction of the resulting product with potassium carbonate and 1,2,4-triazole-3-thiol. The final product is obtained by treating the intermediate with phenyl chloroformate and phenol.
Eigenschaften
CAS-Nummer |
141078-92-4 |
|---|---|
Produktname |
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- |
Molekularformel |
C23H21N3O2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H21N3O2/c1-17-8-12-19(13-9-17)26-22(16-28-21-6-4-3-5-7-21)24-25-23(26)18-10-14-20(27-2)15-11-18/h3-15H,16H2,1-2H3 |
InChI-Schlüssel |
JCVSVGTUUAEUQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=CC=C4 |
Andere CAS-Nummern |
141078-92-4 |
Synonyme |
3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)

